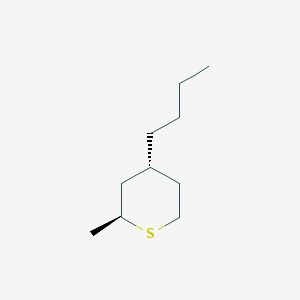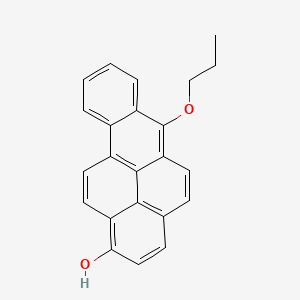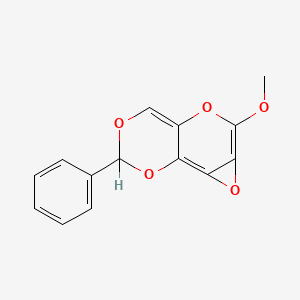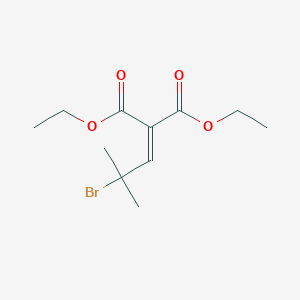
2-((2,3,5,6-Tetramethylphenyl)thio)propionic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,3,5,6-Tetramethylphenyl)thio)propionic acid ethyl ester is an organic compound that belongs to the class of thioesters It is characterized by the presence of a thioether linkage between a tetramethylphenyl group and a propionic acid ethyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3,5,6-Tetramethylphenyl)thio)propionic acid ethyl ester typically involves the reaction of 2,3,5,6-tetramethylthiophenol with ethyl 2-bromopropionate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired thioester.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2,3,5,6-Tetramethylphenyl)thio)propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((2,3,5,6-Tetramethylphenyl)thio)propionic acid ethyl ester involves its interaction with specific molecular targets. The thioether linkage and ester group allow it to participate in various biochemical pathways. For instance, it may act as an antioxidant by scavenging free radicals or as an anti-inflammatory agent by inhibiting specific enzymes involved in the inflammatory response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Thiophenepropionic acid
- 3-(2-Thienyl)propionic acid
- 2,3-Diethoxy-propionic acid, ethyl ester
- Propionic acid, 2,2-dichloro-3,3,3-trifluoro-, methyl ester
Uniqueness
2-((2,3,5,6-Tetramethylphenyl)thio)propionic acid ethyl ester is unique due to its tetramethylphenyl group, which imparts distinct steric and electronic properties
Eigenschaften
CAS-Nummer |
72462-74-9 |
|---|---|
Molekularformel |
C15H22O2S |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
ethyl 2-(2,3,5,6-tetramethylphenyl)sulfanylpropanoate |
InChI |
InChI=1S/C15H22O2S/c1-7-17-15(16)13(6)18-14-11(4)9(2)8-10(3)12(14)5/h8,13H,7H2,1-6H3 |
InChI-Schlüssel |
YUEVLBYIGQONEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)SC1=C(C(=CC(=C1C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




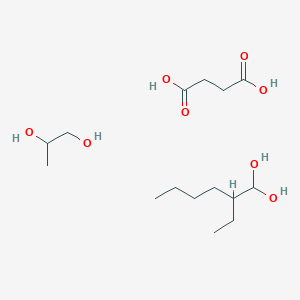
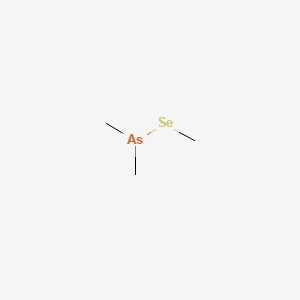

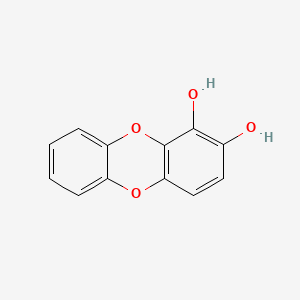
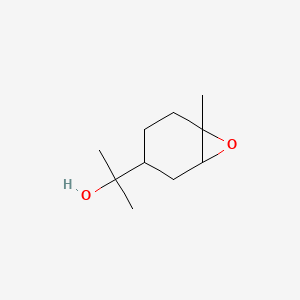
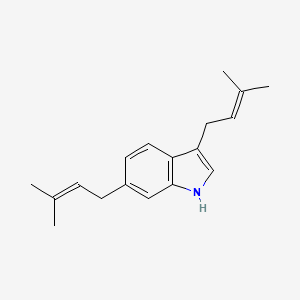
![9-Butyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14456842.png)

